Leaving Group Efficiency: Ms vs. Tos vs. Br for Nucleophilic Substitution
The methanesulfonyl (Ms) group in Ms-PEG2-C2-Boc exhibits a leaving group ability quantified by the pKa of its conjugate acid (methanesulfonic acid, pKa ≈ -1.9), which is more favorable for nucleophilic substitution compared to the tosylate (Tos) group (pKa of p-toluenesulfonic acid ≈ -2.8) [1][2]. While both are excellent leaving groups, the Ms group is smaller and less hydrophobic, which can reduce steric hindrance and improve aqueous solubility of intermediates. In contrast, the bromide (Br) leaving group in Br-PEG2-C2-Boc, while also a good leaving group (conjugate acid pKa ≈ -9), introduces potential toxicity and handling concerns .
| Evidence Dimension | Leaving Group Ability (pKa of Conjugate Acid) |
|---|---|
| Target Compound Data | Ms: pKa ≈ -1.9 |
| Comparator Or Baseline | Tos: pKa ≈ -2.8; Br: pKa ≈ -9 |
| Quantified Difference | Ms is a stronger acid than Tos, but weaker than Br |
| Conditions | Classical organic chemistry leaving group theory |
Why This Matters
Selection of the Ms leaving group ensures high-yielding conjugation under mild conditions, balancing reactivity with handleability, which is critical for reproducible PROTAC library synthesis.
- [1] Wikipedia. Leaving group. https://en.wikipedia.org/wiki/Leaving_group (accessed 2026). View Source
- [2] Master Organic Chemistry. Leaving Groups. https://www.masterorganicchemistry.com/2010/08/04/leaving-groups/ (accessed 2026). View Source
